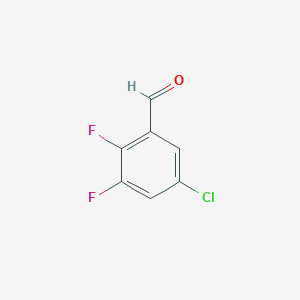

5-Chloro-2,3-difluorobenzaldehyde

Description

Contextualization within Halogenated Benzaldehyde (B42025) Derivatives

Halogenated benzaldehydes are a class of organic compounds derived from benzaldehyde by the substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogen atoms (fluorine, chlorine, bromine, or iodine). nih.gov This halogenation significantly alters the electronic and steric properties of the parent molecule, influencing its reactivity and making these compounds versatile intermediates in various chemical industries. nih.gov The introduction of halogen substituents can increase the reactivity of the benzaldehyde, rendering it useful for the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. nih.gov

5-Chloro-2,3-difluorobenzaldehyde belongs to a specific subset of these derivatives, characterized by the presence of multiple, different halogen atoms. The combination of chlorine and fluorine atoms at specific positions on the aromatic ring creates a unique electronic environment. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, while the chlorine atom also contributes to this effect, albeit to a lesser extent. This electronic profile, coupled with the steric hindrance provided by the substituents, dictates the compound's reactivity in various chemical transformations.

Significance of this compound as a Crucial Synthetic Building Block

The trifunctional nature of this compound—possessing an aldehyde group and two distinct types of halogen substituents—makes it a highly valuable and versatile building block in organic synthesis. The aldehyde group can readily participate in a wide array of reactions, such as oxidations to form carboxylic acids, reductions to yield alcohols, and various condensation and coupling reactions.

The presence of chloro and fluoro substituents opens up possibilities for selective cross-coupling reactions, allowing for the stepwise introduction of different functionalities. This controlled and regioselective functionalization is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures. For instance, the carbon-chlorine bond can be selectively targeted for reactions like Suzuki or Stille couplings, leaving the more robust carbon-fluorine bonds intact for subsequent transformations. This differential reactivity is a key advantage in multi-step syntheses.

The fluorinated and chlorinated benzaldehyde moiety is a key component in the synthesis of various biologically active molecules. For example, similar halogenated aromatic structures are found in certain herbicides and pesticides. chemicalbook.com The unique substitution pattern of this compound makes it a valuable precursor for creating libraries of compounds for drug discovery and agrochemical research.

Overview of Key Research Domains and Challenges

The primary research domain for this compound is its application as an intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical or agrochemical potential. nih.govgoogle.com Researchers are actively exploring its use in the development of novel compounds where the specific arrangement of halogen atoms can influence biological activity.

A significant challenge in working with halogenated benzaldehydes, including this specific compound, can be achieving high selectivity in reactions. youtube.com The presence of multiple reactive sites requires careful control of reaction conditions to ensure that the desired transformation occurs without side reactions. For instance, in nucleophilic aromatic substitution reactions, the regioselectivity of the substitution can be influenced by the electronic and steric effects of the existing substituents, necessitating precise optimization of reaction parameters.

Furthermore, the synthesis of this compound itself can present challenges. While general methods for the preparation of benzaldehyde derivatives exist, such as the formylation of halogenated aromatic hydrocarbons, achieving high yields and purity for polysubstituted compounds can be complex. google.com The development of efficient and scalable synthetic routes to this and other similar highly substituted benzaldehydes remains an active area of research.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 1783512-25-3 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C7H3ClF2O | sigmaaldrich.comsigmaaldrich.comlabsolu.ca |

| Molecular Weight | 176.55 g/mol | labsolu.ca |

| Appearance | Liquid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| Storage Temperature | 2-8°C under an inert atmosphere | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYCKSVXKADVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2,3 Difluorobenzaldehyde and Analogous Halogenated Benzaldehydes

Regioselective Synthesis Strategies

The precise placement of functional groups on an aromatic ring is a fundamental challenge in organic synthesis. For a molecule such as 5-Chloro-2,3-difluorobenzaldehyde, two primary retrosynthetic pathways offer plausible routes: the formylation of a pre-existing 1-chloro-2,3-difluorobenzene (B1304198) scaffold or the selective halogenation of a difluorobenzaldehyde intermediate.

Directed Ortho-Metallation and Subsequent Formylation Approaches

Directed ortho-metallation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. googleapis.com This method relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be trapped by an electrophile, such as a formylating agent, to introduce an aldehyde group with high positional control. googleapis.com For the synthesis of this compound, this approach would commence with 1-chloro-2,3-difluorobenzene. In this substrate, the halogen atoms themselves can serve as moderate DMGs. uwindsor.ca

The core of the DoM strategy involves the reaction of the substituted arene with a potent organolithium base. commonorganicchemistry.com Typically, alkyl lithium reagents such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi) are employed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C) to generate the reactive aryllithium species. baranlab.org

Once the aryllithium is formed from 1-chloro-2,3-difluorobenzene, it is quenched with an electrophilic formyl source. commonorganicchemistry.com N,N-Dimethylformamide (DMF) is the most commonly used reagent for this purpose. The reaction proceeds through nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired benzaldehyde (B42025).

Table 1: Common Reagents in Directed Ortho-Metallation and Formylation

| Reagent Type | Examples | Role |

| Organolithium Base | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA) | Deprotonation of the aromatic ring ortho to the DMG commonorganicchemistry.com |

| Substrate | 1-Chloro-2,3-difluorobenzene | Aromatic precursor with directing groups |

| Electrophilic Formyl Source | N,N-Dimethylformamide (DMF) | Provides the aldehyde functional group commonorganicchemistry.com |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Anhydrous, aprotic medium for the reaction |

To enhance the efficiency and reactivity of the lithiation process, activators are frequently added. Tetramethylethylenediamine (TMEDA) is a widely used additive that chelates the lithium cation, breaking down the aggregate structures of the organolithium reagent in solution. baranlab.org This leads to an increase in the effective basicity of the reagent, often accelerating the rate of deprotonation and improving reaction yields. baranlab.org

The regioselectivity of the deprotonation on a polysubstituted ring like 1-chloro-2,3-difluorobenzene is a significant consideration. The directing ability of halogens in DoM generally follows the trend F > Cl. However, the acidity of the ring protons is also influenced by inductive effects. The proton at C4 (between the two fluorine atoms) is expected to be the most acidic. Therefore, careful optimization of reaction conditions, including the choice of organolithium reagent and the use of additives, is critical to direct the lithiation to the desired C6 position, ortho to the chlorine atom, to ultimately yield this compound. The use of more sterically hindered bases like lithium diisopropylamide (LDA) can sometimes alter the regiochemical outcome.

Halogenation of Pre-Formylated Benzene (B151609) Derivatives

An alternative synthetic route involves the introduction of a chlorine atom onto a pre-existing difluorobenzaldehyde molecule through electrophilic aromatic substitution. A logical starting material for this approach would be 3,4-difluorobenzaldehyde. nih.gov

Electrophilic chlorination of an aromatic ring requires a source of electrophilic chlorine, typically generated by reacting molecular chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). Other chlorinating agents like N-chlorosuccinimide (NCS) can also be used, sometimes in the presence of a protic acid.

The primary challenge in this approach is achieving the desired regioselectivity. The directing effects of the substituents on the ring dictate the position of the incoming electrophile. In 3,4-difluorobenzaldehyde, the aldehyde group is a deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho, para-directing. The combined influence of these groups makes the C5 position a potential, albeit challenging, target for chlorination.

Table 2: Directing Effects of Substituents on Electrophilic Chlorination of 3,4-Difluorobenzaldehyde

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | C1 | Deactivating | meta (to C3, C5) |

| -F | C3 | Deactivating | ortho, para (to C2, C4, C6) |

| -F | C4 | Deactivating | ortho, para (to C3, C5) |

Based on the combined effects, the C5 position is activated by the fluorine at C4 and is meta to the aldehyde group, making it a plausible site for substitution. However, the C6 position is also activated by the fluorine at C3, leading to potential competition and the formation of isomeric products.

A significant hurdle in the direct halogenation of activated or even deactivated aromatic rings is the prevention of polyhalogenation. The introduction of the first chlorine atom can sometimes make the ring more susceptible to further halogenation, leading to the formation of dichlorinated byproducts. To mitigate this, reaction conditions must be carefully controlled, often by using a stoichiometric amount of the chlorinating agent and running the reaction at low temperatures.

Furthermore, under harsh acidic conditions, rearrangements of the substitution pattern are a potential concern, although less common with these types of substrates. The primary challenge remains achieving high regioselectivity for the desired 5-chloro isomer over other possible isomers, which would necessitate complex and often inefficient purification steps.

Industrial-Scale Synthesis Approaches

The large-scale production of this compound and its analogs relies on robust and efficient synthetic routes. Key industrial strategies involve the direct oxidation of halogenated toluene (B28343) precursors and multi-step pathways that proceed through halogenated benzonitrile (B105546) intermediates.

Continuous Oxidation Processes of Halogenated Toluene Precursors

A primary commercial method for synthesizing halogenated benzaldehydes is through the oxidation of the corresponding halogenated toluenes. ncert.nic.ingoogle.com This approach is favored for its directness and environmental advantages when using air or O₂ as the oxidant. google.com

Industrial systems have been designed to optimize this process. One such system employs a gas-liquid intensification reactor where a mixture of the halogenated toluene, a solvent, and a catalyst are reacted with oxygen. wipo.int This setup is engineered for high reaction efficiency and low energy consumption. wipo.int Following the reaction, the product stream is fed into a series of columns for purification. A rectification column performs an initial separation, followed by a flash column and a final product column to purify the halogenated benzaldehyde to a high degree (e.g., 99 wt% or more). wipo.int

The choice of catalyst is critical for achieving high selectivity towards the desired benzaldehyde product while minimizing over-oxidation to the corresponding benzoic acid. mdpi.com Various catalytic systems have been developed, including those based on transition metals like cobalt and manganese, often with a bromide promoter. google.com More advanced nano-catalysts, such as Cobalt-Zeolitic Imidazolate Frameworks (Co-ZIF), have demonstrated exceptional performance, achieving high conversion of toluene (92.30%) with high selectivity for benzaldehyde (91.31%) under optimized conditions. mdpi.com Other systems utilize vanadium or molybdenum-incorporated manganese oxide nanomaterials. mdpi.comnih.gov

Table 1: Comparison of Catalytic Systems for Toluene Oxidation

| Catalyst System | Key Features | Reported Selectivity for Benzaldehyde | Reference |

|---|---|---|---|

| Cobalt/Manganese with Bromide promoter | Liquid phase oxidation at 120–200°C and 2–50 atm. | ~45% | google.com |

| Co-ZIF Nano-catalyst with NHPI | Selective oxidation with high surface area catalyst. | up to 91.31% | mdpi.com |

| NH4VO3 with KF co-catalyst | Biphasic system using H2O2 as oxidant at 25°C. | Highly selective, yielding up to 19% benzaldehyde. | mdpi.com |

| MnMoO4 Nanomaterials | Oxidation using H2O2 at 80°C. | up to 78% | nih.gov |

Multi-step Syntheses via Halogenated Benzonitrile Intermediates

An alternative and highly versatile route to halogenated benzaldehydes involves the use of halogenated benzonitriles as key intermediates. This multi-step approach allows for greater control in building the complex substitution pattern of molecules like this compound. The process can be broadly divided into the formation of the nitrile and its subsequent conversion to the aldehyde.

A common method for producing halogenated benzonitriles is the vapor phase ammoxidation of halogenated toluenes. google.com This reaction is typically carried out at high temperatures (300 to 500 °C) in a fixed-bed reactor using a specialized multi-component catalyst. google.com Another classic and effective method is the Sandmeyer reaction, which involves the deaminative cyanation of anilines via diazonium salt intermediates to yield the corresponding benzonitrile. acs.org

Introducing fluorine atoms at specific positions on the aromatic ring is a critical step in the synthesis of many modern chemical compounds, valued for the unique properties fluorine imparts. mdpi.com This strategic fluorination can be achieved through various methods, with halogen exchange (Halex) reactions being particularly relevant for industrial synthesis.

In a Halex process, less reactive halogens (like chlorine) on an aromatic ring are substituted with fluorine. This is often accomplished using fluoride (B91410) salts as the fluorinating agent. For instance, in the synthesis of 5-chloro-2,3-difluoropyridine, a related heterocyclic compound, 2,3,5-trichloropyridine (B95902) is heated with a mixture of cesium fluoride (CsF) and potassium fluoride (KF) in a high-boiling point solvent like sulfolane. google.com This reaction requires precise temperature control, holding at one temperature to initiate the reaction and then increasing it to complete the transformation. google.com Other advanced fluorinating agents include N-fluorobenzenesulfonimide (NFSI), which can be used for direct C-H fluorination under photocatalytic conditions. brittonsfu.com This strategic placement of fluorine is crucial for modifying the electronic properties and reactivity of the intermediate, paving the way for the final product. mdpi.com

Once the halogenated benzonitrile intermediate is formed, the nitrile group (-CN) must be converted to an aldehyde group (-CHO). The most direct and widely used method for this transformation is reduction.

Two key reactions for the reduction of nitriles to aldehydes are the Stephen reaction and reduction using diisobutylaluminium hydride (DIBAL-H). ncert.nic.in

Stephen Reaction : This method involves the reduction of the nitrile to a corresponding imine using stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl). The resulting iminium salt is then hydrolyzed to yield the aldehyde. ncert.nic.in

DIBAL-H Reduction : A more modern and selective method involves the use of DIBAL-H at low temperatures (e.g., -78°C). libretexts.org DIBAL-H is a bulky reducing agent that adds one hydride to the nitrile, forming an intermediate imine which is subsequently hydrolyzed during aqueous workup to produce the aldehyde. libretexts.org This method is often preferred for its high yield and compatibility with other functional groups.

While the primary route to aldehydes is reduction, nitriles can also undergo hydrolysis to form carboxylic acids. libretexts.org This reaction, which proceeds through an amide intermediate, is typically catalyzed by acid or base. libretexts.orgresearchgate.net While not a direct route to the aldehyde, it represents a key related pathway in the chemistry of nitrile intermediates.

Reaction Condition Optimization for Enhanced Yield and Purity

Achieving high yield and purity on an industrial scale is contingent upon the meticulous optimization of all reaction parameters. The synthesis of complex molecules like this compound involves multiple steps where small adjustments can lead to significant improvements in outcome. Key factors that are optimized include the nature and concentration of reagents, catalyst loading, solvent choice, and reaction time. scielo.br

For example, in catalytic oxidation processes, the mass of the catalyst and the concentration of the starting material are carefully balanced to maximize both the conversion of the reactant and the selectivity towards the desired product. mdpi.com The table below, derived from data on the optimization of a reduction reaction, illustrates how parameters such as catalyst type, hydrogen pressure, and temperature are varied to find the optimal conditions for yield. researchgate.net

Table 2: Optimization of Reduction Reaction Conditions

| Entry | Catalyst | H2 Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Raney Ni | 1.0 | 25 | 4 | 65 |

| 2 | Raney Ni | 3.0 | 50 | 2 | 72 |

| 3 | Raney Ni | 5.0 | 80 | 2 | 75 |

| 4 | 5% Pd-C | 1.0 | 25 | 4 | 96 |

| 5 | 5% Pd-C | 0.5 | 25 | 4 | 92 |

Data adapted from a study on the optimization of reduction conditions for a related synthesis. researchgate.net

Precise Temperature Control for Reaction Selectivity and Efficiency

Among the various reaction parameters, temperature is one of the most critical for controlling reaction selectivity and efficiency. scielo.brresearchgate.net Many synthetic steps, particularly those involving organometallic reagents or highly reactive intermediates, require precise and often very low temperatures to prevent side reactions.

For instance, in the synthesis of 2,3-difluorobenzaldehyde (B42452), a related compound, the initial reaction involving n-Butyl Lithium is conducted at -65°C. google.com After the addition of reagents, the mixture is allowed to warm, but only to -30°C, before being quenched. google.com This strict temperature profile is essential for directing the reaction towards the desired product and preventing decomposition or the formation of impurities.

In other cases, such as the Halex fluorination reactions, a carefully controlled heating sequence is necessary. A reaction might be held at a lower temperature (e.g., 145°C) for an extended period to allow for the initial substitution, followed by an increase to a higher temperature (e.g., 190°C) to drive the reaction to completion and ensure a high yield of the multi-fluorinated product. google.com This demonstrates that precise temperature control, whether at cryogenic or elevated temperatures, is a cornerstone of advanced synthetic methodologies for producing complex halogenated benzaldehydes with high purity.

Aldehyde Group Protection and Deprotection Strategies to Mitigate Competing Side Reactions

In the multi-step synthesis of complex molecules like this compound, the aldehyde functional group often requires temporary masking or "protection" to prevent its participation in unintended side reactions. The aldehyde group is susceptible to attack by strong nucleophiles and basic reagents, which are frequently used to modify other parts of the molecule. libretexts.org Effective protection and subsequent deprotection are critical for achieving high yields and purity of the target compound.

A primary strategy involves the conversion of the aldehyde into an acetal (B89532). libretexts.orgchemistrysteps.com Acetals are stable in neutral to strongly basic conditions, making them excellent protecting groups when reactions involving organometallic reagents (like Grignard or organolithium reagents) or hydrides are planned for other parts of the molecule. libretexts.org The most common method is the reaction of the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal. This reaction is reversible, and the aldehyde can be regenerated, or "deprotected," by hydrolysis using aqueous acid. chemistrysteps.comyoutube.com

Table 1: Acetal Protection/Deprotection Strategy

| Step | Description | Typical Reagents | Key Advantage | Reference |

|---|---|---|---|---|

| Protection | Conversion of the aldehyde to a cyclic acetal. | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid). | Stable in basic and nucleophilic conditions. | chemistrysteps.com |

| Deprotection | Hydrolysis of the acetal to regenerate the aldehyde. | Aqueous acid (e.g., H2SO4, HCl). | Efficiently restores the aldehyde functionality post-reaction. | youtube.com |

Purification Methodologies for Complex Halogenated By-products

The synthesis of halogenated benzaldehydes often results in a crude product mixture containing the desired compound along with various halogenated by-products, including isomers or compounds with incorrect halogenation patterns. The separation of these closely related impurities is a significant challenge due to their similar physical and chemical properties.

Crystallization is a fundamental technique for purification. A specific protocol for a related compound, 3-bromo-2,5-difluorobenzaldehyde, involves washing the crude product with aqueous sodium hydroxide (B78521) and water to remove acidic impurities, followed by recrystallization from a mixed solvent system like diethyl ether/hexane to obtain the pure compound. prepchem.com For other halogenated aromatic compounds, a specialized process of recrystallization under pressure has been developed. google.com This method involves dissolving the crude material in a solvent such as toluene or dichloromethane, adding a base like pyridine (B92270) or sodium carbonate, and heating the mixture above its atmospheric boiling point to enhance the removal of impurities like residual bromine and hydrogen bromide. google.com

Chromatographic techniques are powerful tools for separating complex mixtures of halogenated aromatics. High-Performance Liquid Chromatography (HPLC) is particularly effective. researchgate.net The choice of the stationary phase (the column) is critical. Columns such as Phenyl-hexyl or Pentafluorophenyl (PFP) are often used because they can separate compounds based on differing pi-pi interactions with the aromatic rings, which are influenced by the type and position of the halogen substituents. chromforum.org Fine-tuning the separation can be achieved by adjusting parameters like column temperature and the composition of the mobile phase. chromforum.org For preparative-scale separations, flash chromatography using silica (B1680970) gel can also be employed, though separating isomers with very similar polarities can be difficult and may require slow, shallow gradients. researchgate.net

Solvent extraction provides another avenue for purification. This technique exploits differences in solubility of the target compound and its by-products in different immiscible solvents. osti.gov For instance, a process for removing halogenated aromatic and aliphatic compounds involves using a polar solvent, such as dimethylformamide, to selectively extract the halogenated impurities. osti.gov

Table 2: Comparison of Purification Techniques for Halogenated Benzaldehydes

| Methodology | Principle | Typical Application | Key Considerations | Reference |

|---|---|---|---|---|

| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Purification of solid products from isomeric and other by-products. | Requires finding a suitable solvent system. Can be enhanced by pressure. | prepchem.comgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Separation of closely related isomers. | Specialized columns (e.g., PFP, Phenyl-hexyl) are effective. Method development can be time-consuming. | researchgate.netchromforum.org |

| Solvent Extraction | Differential solubility in immiscible liquids. | Removal of halogenated impurities based on polarity. | Efficiency depends on the partition coefficient of the compounds. | osti.gov |

Elucidation of Reactivity and Reaction Mechanisms of 5 Chloro 2,3 Difluorobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 5-Chloro-2,3-difluorobenzaldehyde is a key site for a variety of chemical reactions, allowing for its conversion into other important functional groups.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general principles of aldehyde oxidation are well-established. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent or Benedict's reagent. The resulting 5-chloro-2,3-difluorobenzoic acid is a valuable precursor for the synthesis of pharmaceuticals and agrochemicals.

Reductive Pathways to Alcohols

The aldehyde group can be reduced to a primary alcohol. chemguide.co.uk This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) being the most common. chemguide.co.uklibretexts.org Sodium borohydride is a milder reagent and can be used in protic solvents like ethanol (B145695) or water, while lithium aluminum hydride is a much stronger reducing agent and requires anhydrous conditions. chemguide.co.uklibretexts.org The reduction of this compound yields (5-chloro-2,3-difluorophenyl)methanol, a useful building block in organic synthesis.

Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Formula | Solvent | Conditions | Product |

|---|---|---|---|---|

| Sodium Borohydride | NaBH4 | Ethanol/Water | Mild | Primary Alcohol |

Condensation Reactions, including Schiff Base Formation for Diversification

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. nih.govyoutube.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a key feature of this reaction. nih.gov Schiff bases are versatile intermediates and have been synthesized from various substituted aldehydes, including 5-chloro-salicylaldehyde. nih.gov The reaction is often catalyzed by a small amount of acid. researchgate.net These reactions provide a pathway for chemical diversification, leading to a wide range of compounds with potential applications in various fields. nih.govnih.gov

Knoevenagel Condensation in the Synthesis of Substituted Propenoates

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group in the presence of a weak base. While a specific example using this compound was not found, this reaction is a powerful tool for carbon-carbon bond formation. Typically, the reaction would involve reacting this compound with a compound like diethyl malonate in the presence of a base such as piperidine (B6355638) or pyridine (B92270). The resulting product would be a substituted propenoate, a valuable class of compounds in organic synthesis.

Influence of Halogen Substituents on Aromatic Ring Reactivity

The chlorine and fluorine atoms on the aromatic ring of this compound significantly influence its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of electron-withdrawing groups, such as the aldehyde and halogen atoms, activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). nih.govyoutube.comyoutube.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the leaving groups, typically a halide ion. youtube.comyoutube.com The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. nih.gov The rate of SNAr reactions is influenced by the nature of the leaving group and the strength of the nucleophile. youtube.com Interestingly, in some cases of nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than other halogens. youtube.com This reactivity allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring, providing a route to a diverse range of substituted aromatic compounds. nih.govbeilstein-journals.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloro-2,3-difluorobenzoic acid |

| (5-chloro-2,3-difluorophenyl)methanol |

| 5-chloro-salicylaldehyde |

| diethyl malonate |

| piperidine |

| pyridine |

| potassium permanganate |

| chromic acid |

| sodium borohydride |

Electrophilic Nature of the Aromatic Ring due to Electron-Withdrawing Halogens

The chemical behavior of this compound is significantly influenced by the presence of three halogen substituents on the benzene (B151609) ring. Chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect. This effect reduces the electron density of the aromatic ring, making it "electron-poor." Consequently, the benzene ring in this compound is deactivated towards electrophilic aromatic substitution, a common class of reactions for many benzene derivatives. google.com The diminished electron density makes the ring less attractive to incoming electrophiles, which are electron-seeking species.

However, this deactivation also renders the aromatic ring more susceptible to nucleophilic aromatic substitution, where a nucleophile (an electron-rich species) attacks the ring, leading to the displacement of one of the substituents. The presence of multiple electron-withdrawing groups, such as the halogens in this compound, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby facilitating this type of reaction.

Regioselectivity and Directing Effects of Chlorine and Fluorine Substituents

In the context of electrophilic aromatic substitution, halogens are known as ortho-, para-directing groups. vaia.com This means that despite deactivating the ring, they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. This directing influence stems from the ability of the halogens' lone pairs of electrons to participate in resonance, which helps to stabilize the carbocation intermediates formed during the substitution at these positions. vaia.com

In this compound, the situation is more complex due to the presence of multiple, competing directing groups. The aldehyde group is a deactivating group and a meta-director. The fluorine atoms at positions 2 and 3, and the chlorine atom at position 5, all exert their own directing effects. The interplay of these effects, along with steric considerations, will determine the regiochemical outcome of a given reaction. Generally, the activating or least deactivating group has a dominant directing influence. However, with multiple deactivating groups, the reaction conditions and the nature of the electrophile become critical in determining the position of substitution.

Mechanistic Insights into Functionalization and Transformation Reactions

Understanding Intermolecular and Intramolecular Interactions

The reactivity and physical properties of this compound are also governed by a variety of non-covalent interactions, both between molecules (intermolecular) and within the same molecule (intramolecular). nih.gov

Intermolecular Interactions:

Dipole-Dipole Interactions: The polar carbon-halogen and carbon-oxygen bonds create a significant molecular dipole moment, leading to dipole-dipole interactions between molecules. ncert.nic.in

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, an attractive interaction between a halogen atom in one molecule and a nucleophilic site (like an oxygen or nitrogen atom) in another. nih.gov

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. nih.gov

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds can form between hydrogen atoms and the electronegative oxygen and fluorine atoms of neighboring molecules. nih.govmdpi.com

These interactions play a crucial role in the crystal packing of the compound in its solid state and influence its melting point, boiling point, and solubility. nih.gov

Intramolecular Interactions: Within a single molecule of this compound, interactions between the adjacent substituents can influence the molecule's conformation and reactivity. For instance, repulsive forces between the electron clouds of the closely positioned halogen atoms and the aldehyde group can affect the planarity of the benzene ring and the orientation of the aldehyde group.

Role of Steric Hindrance and Electronic Factors in Reaction Outcomes

The outcome of chemical reactions involving this compound is a delicate balance between electronic effects and steric hindrance.

Electronic Factors: As previously discussed, the strong electron-withdrawing nature of the chlorine and fluorine atoms significantly deactivates the aromatic ring towards electrophilic attack. google.commdpi.com Conversely, these electronic effects make the carbonyl carbon of the aldehyde group more electrophilic and thus more reactive towards nucleophiles. ncert.nic.in The halogens also influence the acidity of the aldehydic proton.

Steric Hindrance: The presence of substituents on the aromatic ring, particularly at the positions ortho to the aldehyde group (positions 2 and 6), can physically block the approach of reagents to the reaction center. In this compound, the fluorine atom at position 2 creates steric hindrance around the aldehyde group. This can affect the rate and feasibility of reactions involving the aldehyde, such as nucleophilic addition. ncert.nic.in For example, the approach of a bulky nucleophile to the carbonyl carbon may be impeded by the adjacent fluorine atom. This steric crowding can also influence the regioselectivity of aromatic substitution reactions, favoring attack at less hindered positions.

The following table summarizes the key factors influencing the reactivity of this compound:

| Factor | Description | Impact on Reactivity |

| Electronic Effects | Strong electron-withdrawing inductive effect of Cl and F atoms. | Deactivates the aromatic ring towards electrophilic substitution. Increases the electrophilicity of the carbonyl carbon. |

| Resonance Effects | Lone pairs on Cl and F atoms can donate electron density to the ring. | Directs incoming electrophiles to ortho and para positions. |

| Steric Hindrance | The fluorine atom at position 2 physically obstructs the aldehyde group. | Can hinder the approach of reagents to the aldehyde group and influence regioselectivity. |

| Intermolecular Forces | Dipole-dipole interactions, halogen bonding, π-π stacking, and weak hydrogen bonds. nih.govncert.nic.in | Influence physical properties and crystal packing. nih.gov |

Derivatives and Advanced Synthetic Transformations of 5 Chloro 2,3 Difluorobenzaldehyde

Synthesis of Diverse Fluorinated Benzaldehyde (B42025) Derivatives

The strategic introduction of fluorine atoms into benzaldehyde derivatives can be achieved through halogen-exchange reactions. wikipedia.org Specifically, the chlorine atom in a chlorobenzaldehyde can be replaced with fluorine by reacting it with an alkali fluoride (B91410) in a dipolar aprotic solvent. google.com This method provides a direct route to synthesizing fluorobenzaldehydes from readily available chlorobenzaldehydes, often with high yields. google.com For example, 4-fluorobenzaldehyde (B137897) can be produced from 4-chlorobenzaldehyde (B46862) through such a halogen-exchange fluorination reaction. wikipedia.org This approach is industrially valuable as it utilizes accessible starting materials and can produce fluorobenzaldehydes in good yields. googleapis.com

The process typically involves reacting a mono-, di-, or trichlorobenzaldehyde with an alkali fluoride, such as potassium fluoride, in a dipolar aprotic medium. google.com This causes at least one of the chlorine substituents to be replaced by a fluorine atom. google.com The use of specific catalysts, like quaternary phosphonium (B103445) or ammonium (B1175870) salts, can facilitate this reaction, allowing it to proceed efficiently even in the absence of a solvent or in an aromatic hydrocarbon solvent. googleapis.com For instance, the reaction of 3,4-dichlorobenzaldehyde (B146584) with potassium fluoride can yield 3-chloro-4-fluorobenzaldehyde. googleapis.com

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org These reactions, including the Suzuki, Heck, and Stille reactions, are widely used to create complex molecules from simpler precursors. sigmaaldrich.comwikipedia.orgwikipedia.org

The Suzuki reaction couples an organoboron species with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is known for its mild conditions and the low toxicity of its boron-based reagents. organic-chemistry.org It is extensively used to synthesize a variety of compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org The reaction can be performed in various solvents, including water, which enhances its versatility. wikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. wikipedia.org This reaction is a key method for substituting alkenes and was one of the first examples of a carbon-carbon bond-forming reaction proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The intramolecular version of the Heck reaction is a powerful tool for constructing cyclic compounds. wikipedia.orgchim.it

The Stille reaction facilitates the coupling of an organotin compound (organostannane) with an organic electrophile, typically an organohalide. wikipedia.org A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups. organic-chemistry.org The reaction mechanism involves oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the coupled product. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki | Organoboron species + Organohalide | Palladium catalyst + Base | Mild reaction conditions, low toxicity of reagents. wikipedia.orgorganic-chemistry.org |

| Heck | Unsaturated halide + Alkene | Palladium catalyst + Base | Forms substituted alkenes, follows a Pd(0)/Pd(II) cycle. wikipedia.org |

| Stille | Organotin compound + Organohalide | Palladium catalyst | Tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org |

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. youtube.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an aprotic solvent. youtube.com The resulting organomagnesium halide can then react with a variety of electrophiles, including aldehydes. youtube.com

When a Grignard reagent reacts with an aldehyde, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding an alcohol. youtube.com Specifically, the reaction of a Grignard reagent with a benzaldehyde derivative like 5-Chloro-2,3-difluorobenzaldehyde would lead to the formation of a secondary alcohol. This transformation is a fundamental method for elongating carbon chains and introducing new functional groups. youtube.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for synthesizing aryl amines. rsc.orgwikipedia.org

The reaction is catalyzed by palladium complexes with various phosphine (B1218219) ligands, and the choice of ligand is often crucial for achieving high yields and reaction rates. wikipedia.orgorganic-chemistry.org The development of sterically hindered and bidentate phosphine ligands has greatly expanded the utility of this reaction. wikipedia.org Buchwald-Hartwig amination can be applied to a wide range of amines, including primary and secondary amines, and various aryl halides. wikipedia.orgnih.gov This method is particularly valuable for synthesizing complex pharmaceutical compounds. rsc.orgnih.gov

Heterocyclic Compound Synthesis Utilizing this compound

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) and tetrahydropyrimidine (B8763341) derivatives. These nitrogen-containing heterocycles are of significant interest due to their presence in many biologically active compounds. nih.govgsconlinepress.com

The Biginelli reaction is a well-established multicomponent reaction used for the synthesis of tetrahydropyrimidines. nih.gov This one-pot condensation typically involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. nih.govnih.gov The use of various catalysts, including Lewis acids and organocatalysts, can improve reaction yields and shorten reaction times. nih.gov By employing this compound in a Biginelli-type reaction, tetrahydropyrimidine derivatives bearing the 5-chloro-2,3-difluorophenyl substituent can be synthesized. These compounds are often investigated for their potential pharmacological activities. nih.govnih.gov

Similarly, pyrimidine derivatives can be synthesized through various condensation reactions. For example, a three-component reaction of an aromatic aldehyde, malononitrile, and thiobarbituric acid can yield pyrano[2,3-d]pyrimidine derivatives. nih.govnih.gov The use of nanocatalysts in these reactions can offer advantages such as high efficiency and catalyst recyclability. nih.govnanobioletters.com The incorporation of the this compound moiety into these heterocyclic scaffolds can lead to novel compounds with potentially interesting biological properties. gsconlinepress.com

Table 2: Synthesis of Pyrimidine and Tetrahydropyrimidine Derivatives

| Heterocycle | Synthetic Method | Reactants |

|---|---|---|

| Tetrahydropyrimidine | Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea nih.govnih.gov |

| Pyrano[2,3-d]pyrimidine | Multicomponent Condensation | Aldehyde, Malononitrile, Thiobarbituric acid nih.govnih.gov |

Cyclopropanation Reactions

Cyclopropanation of aromatic aldehydes is a key method for introducing a three-membered ring, a structural motif present in numerous biologically active compounds and natural products. While specific examples of cyclopropanation reactions involving this compound are not extensively documented in readily available literature, the general principles of cyclopropanation of electron-deficient benzaldehydes can be applied. The electron-withdrawing nature of the fluorine and chlorine substituents on the benzene (B151609) ring of this compound can influence the reactivity of the double bond in intermediates formed during cyclopropanation.

One common method for the cyclopropanation of alkenes, which can be formed in situ from aldehydes, is the Simmons-Smith reaction. This reaction typically involves the use of a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid intermediate. For an aldehyde like this compound, this would first involve conversion to an alkene, for example, via a Wittig reaction, followed by the cyclopropanation step.

Another approach involves the use of diazo compounds in the presence of transition metal catalysts, such as rhodium or copper complexes. These catalysts form metal carbenes that then react with an alkene to yield the cyclopropane. The stereoselectivity of such reactions can often be controlled by the use of chiral ligands on the metal catalyst. Given the electron-deficient nature of the aromatic ring in this compound, the choice of catalyst and reaction conditions would be crucial to achieve efficient cyclopropanation. Recent advancements have also explored the use of iron salts to catalyze carbene formation from aldehydes for cyclopropanation. chemistryworld.com

| Cyclopropanation Method | Key Reagents | General Applicability |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Applicable to a wide range of alkenes. |

| Transition Metal Catalysis | Diazo compounds, Rh or Cu catalysts | Effective for various alkenes, with potential for stereocontrol. |

| Iron-Catalyzed Carbenogenesis | Aldehydes, Iron salts | A newer method for generating carbenes directly from aldehydes. chemistryworld.com |

Synthesis of Isoquinoline (B145761) Derivatives

Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many alkaloids and pharmacologically active molecules. Several classic synthetic methods can be employed to construct the isoquinoline skeleton from benzaldehydes, including this compound.

The Pomeranz-Fritsch reaction is a well-established method for isoquinoline synthesis. quimicaorganica.org It involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine, followed by an acid-catalyzed cyclization. The electron-withdrawing groups on this compound would likely necessitate strong acidic conditions for the electrophilic aromatic substitution step of the cyclization to proceed efficiently.

The Bischler-Napieralski reaction provides another route to isoquinolines, typically starting from a β-arylethylamine which can be synthesized from the corresponding benzaldehyde. nih.gov This involves acylation of the amine followed by a dehydrative cyclization using reagents like phosphorus oxychloride.

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, which can then be oxidized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization. The success of this reaction is often dependent on the electronic nature of the aromatic ring.

A more modern approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which offers a highly versatile route to a wide array of substituted isoquinolines. nih.govharvard.edu

| Isoquinoline Synthesis Method | Starting Materials from Aldehyde | Key Features |

| Pomeranz-Fritsch Reaction | Benzaldehyde, 2,2-dialkoxyethylamine | Acid-catalyzed cyclization of a Schiff base intermediate. quimicaorganica.org |

| Bischler-Napieralski Reaction | β-Arylethylamine (from the aldehyde) | Cyclization of an N-acyl-β-arylethylamine. nih.gov |

| Pictet-Spengler Reaction | β-Arylethylamine (from the aldehyde) | Formation of tetrahydroisoquinolines, which can be oxidized. |

| Modern Condensation Methods | Lithiated o-tolualdehyde imines, nitriles | Versatile route to highly substituted isoquinolines. nih.govharvard.edu |

Other Novel Heterocyclic Scaffolds

Beyond cyclopropanes and isoquinolines, this compound can serve as a precursor for a diverse range of other heterocyclic systems. The aldehyde functionality allows for condensation reactions with various nucleophiles to initiate the formation of different ring systems.

For instance, reaction with aminophosphines has been reported for the related 2,3-difluorobenzaldehyde (B42452), suggesting a potential pathway for the synthesis of phosphorus-containing heterocycles. sigmaaldrich.com Furthermore, the synthesis of various heterocyclic compounds often involves the initial formation of a Schiff base from an aldehyde, which then undergoes cyclization. For example, reaction with thiosemicarbazide (B42300) could lead to thiadiazole derivatives, while reaction with substituted hydrazines could be a starting point for pyrazole (B372694) or indazole synthesis.

The presence of the halogen atoms also opens up possibilities for palladium-catalyzed cross-coupling reactions to build more complex heterocyclic systems. For example, after conversion of the aldehyde to a suitable functional group, Suzuki or Buchwald-Hartwig couplings could be employed to append other heterocyclic rings.

Strategies for Further Functionalization of the Aldehyde and Halogen Groups

The synthetic utility of this compound is further enhanced by the potential for selective functionalization of both the aldehyde group and the halogen substituents.

Functionalization of the Aldehyde Group:

The aldehyde group is one of the most versatile functional groups in organic synthesis. It can undergo a wide array of transformations:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using various oxidizing agents like potassium permanganate (B83412) or chromic acid. This carboxylic acid can then be converted to esters, amides, or acid chlorides, providing a gateway to a vast number of other compounds.

Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can be further functionalized, for instance, by conversion to an alkyl halide or an ether.

Nucleophilic Addition: The aldehyde is susceptible to attack by a wide range of nucleophiles. Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols. Cyanohydrin formation can be achieved by the addition of hydrogen cyanide.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene with a defined stereochemistry, which can then be used in a variety of other transformations, including cyclopropanation as mentioned earlier.

Functionalization of the Halogen Groups:

The chlorine and fluorine atoms on the aromatic ring also provide handles for further modification, although their reactivity differs significantly.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, being ortho and para to the electron-withdrawing aldehyde group, are activated towards nucleophilic aromatic substitution. Strong nucleophiles can displace one or both of the fluorine atoms. For example, reaction with sodium methoxide (B1231860) has been used to replace a fluorine atom with a methoxy (B1213986) group in the related 6-chloro-2,3-difluorobenzaldehyde (B1277862). This type of reaction is a powerful tool for introducing a variety of substituents onto the aromatic ring. The chlorine atom, being meta to the aldehyde, is less activated towards SNAr.

Cross-Coupling Reactions: The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex biaryl compounds or the introduction of nitrogen- or oxygen-based functional groups. The fluorine atoms are generally unreactive under these conditions, allowing for selective functionalization of the chlorine position.

The strategic and selective manipulation of the aldehyde and halogen functionalities of this compound provides a rich platform for the synthesis of a wide range of complex and potentially biologically active molecules.

Advanced Spectroscopic Characterization Techniques for Structural and Conformational Analysis

Rotational Spectroscopy for Gas-Phase Conformational Landscapes

Rotational spectroscopy stands as a powerful tool for the precise determination of molecular structures and the investigation of conformational isomers in the gas phase.

Broadband Chirped-Pulse Fourier Transform Microwave Spectroscopy (CP-FTMW)

Broadband Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a state-of-the-art technique that enables the rapid acquisition of rotational spectra over a wide frequency range. hmc.edunih.gov This method utilizes a short, high-power microwave pulse that is linearly swept in frequency (a "chirp") to polarize all rotational transitions within its bandwidth simultaneously. hmc.edu The subsequent free induction decay (FID), which contains the signature of all excited rotational transitions, is then detected and Fourier transformed to yield the rotational spectrum. hmc.edu The high resolution and sensitivity of CP-FTMW spectroscopy make it particularly well-suited for the study of complex molecules with multiple conformers. researchgate.net

Identification and Characterization of Syn and Anti Conformers

For molecules like 5-Chloro-2,3-difluorobenzaldehyde, rotation around the C-C bond connecting the aldehyde group to the phenyl ring can give rise to different spatial arrangements, known as conformers. In substituted benzaldehydes, the two primary conformers are typically the syn and anti forms, where the C=O bond is oriented towards or away from the adjacent substituent, respectively.

Studies on related difluorobenzaldehydes have successfully utilized CP-FTMW spectroscopy to identify and characterize both syn and anti conformers in the gas phase. acs.org The distinct rotational constants for each conformer allow for their unambiguous identification. It is anticipated that this compound would also exhibit syn and anti conformers, with the anti conformer likely being the more stable due to reduced steric and electrostatic repulsion between the carbonyl oxygen and the ortho-fluorine atom.

Determination of Vibrationally Averaged Geometries and Semi-Experimental Equilibrium Structures

The precise rotational constants obtained from CP-FTMW spectra for the parent molecule and its isotopologues (e.g., ¹³C in natural abundance) allow for the determination of the molecule's geometry. acs.org This process yields the vibrationally averaged structure (r₀). To obtain the more physically meaningful equilibrium structure (re), which corresponds to the minimum of the potential energy surface, a semi-experimental approach is often employed. This method combines the experimental ground-state rotational constants with theoretical calculations of the vibration-rotation interaction constants. This approach has been shown to provide highly accurate equilibrium structures for a variety of molecules. acs.org

For this compound, the determination of the semi-experimental equilibrium structures of its syn and anti conformers would provide invaluable insights into the subtle effects of the chloro and fluoro substituents on the benzene (B151609) ring and the aldehyde group.

Interactive Table: Illustrative Rotational Constants for Difluorobenzaldehyde Conformers

The following table presents representative data for 2,3-difluorobenzaldehyde (B42452) as a close analog to illustrate the type of information obtained from CP-FTMW studies. Specific data for this compound is not currently available.

| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| anti-2,3-difluorobenzaldehyde | 2439.1 | 1040.3 | 730.5 |

| syn-2,3-difluorobenzaldehyde | 2420.8 | 1045.1 | 730.9 |

Vibrational Spectroscopy

Vibrational spectroscopy provides complementary information to rotational spectroscopy by probing the energies of molecular vibrations.

Matrix-Isolation Infrared Spectroscopy for Isomer Identification

Matrix-isolation infrared (IR) spectroscopy is a powerful technique for studying the vibrational modes of individual molecules under cryogenic conditions. core.ac.uk In this method, the molecule of interest is trapped within an inert gas matrix (such as argon or neon) at very low temperatures. This isolation prevents intermolecular interactions and allows for the high-resolution measurement of the vibrational spectrum of the isolated molecule. core.ac.uk

This technique is particularly useful for identifying and characterizing different conformers of a molecule. By comparing the experimental IR spectrum with theoretical predictions from quantum chemical calculations, the vibrational bands corresponding to each conformer can be assigned. Studies on related halogenated benzaldehydes have demonstrated the utility of this approach in distinguishing between syn and anti isomers. researchgate.netresearchgate.net For this compound, this technique would be crucial for confirming the presence of different conformers and analyzing their vibrational signatures.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. royalsocietypublishing.orgresearchgate.net It relies on the inelastic scattering of monochromatic light, and the resulting Raman spectrum provides information about the vibrational modes of a molecule. royalsocietypublishing.org Raman spectroscopy is particularly sensitive to non-polar or symmetric vibrations, which may be weak or inactive in the IR spectrum.

The analysis of the Raman spectrum of this compound would provide a more complete picture of its vibrational framework. Specific vibrational modes, such as the C-Cl, C-F, and C=O stretching frequencies, as well as the various ring deformation modes, can be identified and assigned with the aid of theoretical calculations. ias.ac.inchemicalbook.comconsensus.app This information is valuable for understanding the influence of the substituents on the electronic structure and bonding within the molecule.

Interactive Table: Illustrative Vibrational Frequencies for Substituted Benzaldehydes

The following table provides representative vibrational frequency ranges for key functional groups in substituted benzaldehydes to illustrate the type of data obtained from vibrational spectroscopy. Specific data for this compound is not currently available.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O Stretch | 1680 - 1720 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-F Stretch | 1100 - 1400 |

| C-Cl Stretch | 600 - 800 |

| Aldehyde C-H Stretch | 2700 - 2900 |

Electronic Spectroscopy for Excited State Dynamics

The photophysical properties of aromatic carbonyls are dictated by the nature and relative energies of their low-lying singlet (S) and triplet (T) excited states, primarily the nπ* and ππ* states. Electronic spectroscopy provides a window into the dynamics of these states, including processes like intersystem crossing, phosphorescence, and delayed fluorescence.

Phosphorescence is the radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀). Its study provides crucial information about the T₁ state's energy and lifetime. In substituted benzaldehydes, the presence of halogen atoms can enhance the rate of intersystem crossing (S₁ → T₁) due to the heavy-atom effect, potentially increasing phosphorescence quantum yields.

While specific studies on the phosphorescence of this compound are not detailed in the available literature, research on related molecules like various difluorobenzaldehyde isomers has utilized phosphorescence spectroscopy to probe their excited state manifolds. acs.org In these systems, the relative energies of the nπ* and ππ* triplet states are key determinants of their photophysical behavior.

Thermally Activated Delayed Fluorescence (TADF) is another phenomenon observable in some molecules. It occurs when a molecule in the T₁ state undergoes reverse intersystem crossing back to the S₁ state, facilitated by thermal energy, and subsequently emits a photon via fluorescence. This process is highly dependent on a small energy gap between the S₁ and T₁ states (ΔEST). The study of such phenomena in compounds like this compound could reveal insights into its electronic structure and potential applications in materials science, such as in organic light-emitting diodes (OLEDs).

The absorption and emission spectra of molecules like 2,3-difluorobenzaldehyde have been subjects of study to understand their electronic transitions. sigmaaldrich.com Analyzing these spectra at varying temperatures provides deeper insights into the molecule's conformational landscape and the vibrational energy levels associated with its electronic states.

For a molecule like this compound, the aldehyde group can exist in two planar conformations relative to the benzene ring: O-trans and O-cis, where the C=O bond is trans or cis to a specific C-C ring bond. In many substituted benzaldehydes, one conformer is more stable than the other. acs.org Temperature-dependent spectral analysis can help identify the presence of these conformers and determine their relative energy differences. As temperature increases, the population of the less stable conformer can rise, leading to changes in the absorption and emission spectra, such as the appearance of new bands or shifts in spectral positions.

Furthermore, increasing temperature can lead to the population of higher vibrational levels in the ground state, resulting in "hot bands" in the absorption spectrum. These bands originate from transitions from vibrationally excited ground states to the excited electronic state, providing data on ground-state vibrational frequencies.

Table 1: Conceptual Temperature-Dependent Spectroscopic Data This interactive table illustrates hypothetical changes in the emission spectrum of an aromatic aldehyde as a function of temperature, reflecting phenomena like conformational changes and thermal broadening.

| Temperature (K) | Emission Maximum (nm) | Relative Intensity | Spectral Feature |

| 77 | 450 | 1.0 | Sharp, well-resolved vibronic structure |

| 150 | 452 | 0.9 | Minor broadening of vibronic bands |

| 220 | 455 | 0.8 | Appearance of a shoulder from a minor conformer |

| 298 | 460 | 0.7 | Broad, less-structured band |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its covalent framework and connectivity.

¹H NMR: The proton NMR spectrum would show signals for the two aromatic protons and the aldehyde proton. The chemical shifts and coupling constants (J-couplings) between these protons would confirm their relative positions on the aromatic ring.

¹⁹F NMR: As fluorine has a spin-1/2 nucleus (¹⁹F), its NMR spectrum is highly informative. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms. The large fluorine-fluorine and fluorine-proton coupling constants would be instrumental in assigning the substitution pattern.

¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals corresponding to the seven carbon atoms in the molecule (six aromatic and one carbonyl).

2D NMR:

COSY (Correlation Spectroscopy): Would establish the coupling network between the protons, confirming which protons are adjacent on the ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

Table 2: Predicted NMR Data for this compound This table presents theoretical ¹H and ¹⁹F NMR chemical shifts (δ) and coupling constants (J) based on established principles for substituted benzene rings. Actual experimental values may vary.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H (aldehyde) | ~10.2 | s | - |

| H-4 | ~7.8 | dd | JH4-F3 ≈ 7-9, JH4-H6 ≈ 2-3 |

| H-6 | ~7.6 | ddd | JH6-F2 ≈ 10-12, JH6-F3 ≈ 1-2, JH6-H4 ≈ 2-3 |

| F-2 | ~ -135 | dd | JF2-F3 ≈ 20-22, JF2-H6 ≈ 10-12 |

| F-3 | ~ -155 | ddd | JF3-F2 ≈ 20-22, JF3-H4 ≈ 7-9, JF3-H6 ≈ 1-2 |

Electrochemical Studies for Redox Properties and Biological Activity Correlations

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, i.e., its propensity to be oxidized or reduced. For halogenated aromatic aldehydes, the primary electrochemical process is typically the reduction of the aldehyde group. The potential at which this reduction occurs can be influenced by the electronic effects of the substituents on the aromatic ring.

The electron-withdrawing nature of the two fluorine atoms and the chlorine atom in this compound would be expected to make the aldehyde group more electrophilic and thus easier to reduce compared to unsubstituted benzaldehyde (B42025). This would result in a less negative reduction potential.

These redox properties can be correlated with biological activity. The ability of a molecule to accept or donate electrons is fundamental to many biological processes, including enzyme inhibition and receptor binding. For instance, the reduction potential of a compound can be related to its ability to participate in redox cycling within a cell, a process that can lead to oxidative stress. Therefore, determining the electrochemical parameters for this compound can provide valuable initial data for assessing its potential bioactivity and mechanism of action, guiding further toxicological or pharmacological research.

Computational Chemistry and Theoretical Studies on 5 Chloro 2,3 Difluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are a cornerstone for investigating the electronic properties of molecules like 5-Chloro-2,3-difluorobenzaldehyde. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for medium-sized molecules. nih.gov For substituted benzaldehydes, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to determine optimized molecular geometries, molecular orbital energies, and vibrational frequencies. researchgate.net

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For benzaldehyde (B42025) derivatives, the HOMO is often a π orbital, while the LUMO is a π* orbital. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In the case of substituted benzaldehydes, the presence of electron-withdrawing groups like chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO and influence their distribution.

Vibrational frequency calculations are another significant application of DFT. Theoretical vibrational spectra can be computed and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign vibrational modes to specific atomic motions within the molecule. nih.govyoutube.com For substituted benzaldehydes, the calculated frequencies for the characteristic carbonyl (C=O) stretching and various C-H, C-C, C-Cl, and C-F stretching and bending vibrations are generally in good agreement with experimental values after applying a scaling factor. researchgate.netsolidstatetechnology.us

Below is a table illustrating the type of data obtained from DFT calculations for a substituted benzaldehyde, in this case, a general representation as specific data for this compound is not available in the cited literature.

| Computational Parameter | Typical Calculated Value/Observation for a Substituted Benzaldehyde |

| HOMO Energy | Typically in the range of -6 to -8 eV |

| LUMO Energy | Typically in the range of -1 to -3 eV |

| HOMO-LUMO Gap | An indicator of chemical reactivity |

| Key Vibrational Frequencies | C=O stretch (around 1700-1750 cm⁻¹), Aromatic C-H stretch (around 3000-3100 cm⁻¹) |

High-Level Ab Initio Methods (e.g., Coupled-Cluster Variants) for Energetics

For more accurate energy calculations, high-level ab initio methods such as Coupled-Cluster (CC) theory are employed. nih.gov Methods like CCSD(T) (Coupled-Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for computational chemistry and are used to obtain highly accurate energies, such as reaction energies and barrier heights. nih.gov While computationally expensive, these methods are invaluable for benchmarking the results from more approximate methods like DFT. nih.gov For complex systems, more recent developments like the domain-based local pair natural orbital approach (DLPNO-CCSD(T)) offer a more computationally efficient way to achieve high accuracy. nih.gov These high-level calculations are particularly important for determining precise energy differences between isomers and conformers, as well as for studying reaction mechanisms where small energy differences can be critical.

Conformational Analysis and Stability Predictions

The presence of substituents on the benzene (B151609) ring of benzaldehyde can lead to the existence of different conformational isomers due to rotation around the C-C single bond connecting the aldehyde group to the ring.

Theoretical Estimation of Energy Differences between Conformational Isomers

Theoretical calculations are highly effective in predicting the relative stabilities of different conformers. By calculating the total electronic energy of each conformer, the energy difference between them can be determined, allowing for the prediction of the most stable conformer. For halogenated benzaldehydes, the relative orientation of the carbonyl oxygen and the halogen substituents can lead to different conformers, often referred to as syn and anti or O-cis and O-trans. researchgate.net High-level theoretical methods are often required to accurately capture the subtle energy differences between these conformers.

Modeling Steric and Electrostatic Interactions

The relative stability of conformers is governed by a delicate balance of steric and electrostatic interactions. researchgate.net In ortho-substituted benzaldehydes, there can be significant repulsion between the carbonyl oxygen and the ortho-substituent. This steric hindrance can raise the energy of the conformer where these groups are in close proximity. researchgate.net

Electrostatic interactions, such as dipole-dipole interactions and intramolecular hydrogen bonding, also play a crucial role. The electronegative fluorine and chlorine atoms in this compound will significantly influence the electrostatic potential of the molecule. Modeling these interactions helps in understanding the conformational preferences. For instance, in some fluorinated benzaldehydes, a weak intramolecular hydrogen bond between the aldehydic hydrogen and an ortho-fluorine atom can contribute to the stability of a particular conformer.

The following table summarizes the key interactions influencing conformational stability in halogenated benzaldehydes:

| Type of Interaction | Description | Effect on Stability |

| Steric Repulsion | Repulsive interaction between bulky groups in close proximity. | Destabilizing |

| Electrostatic Repulsion | Repulsive interaction between atoms with like charges. | Destabilizing |

| Electrostatic Attraction | Attractive interaction between atoms with opposite partial charges. | Stabilizing |

| Intramolecular Hydrogen Bonding | A weak hydrogen bond between a hydrogen atom and a nearby electronegative atom. | Stabilizing |

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. nih.gov This allows for the determination of reaction pathways and the calculation of activation energies, providing a detailed understanding of the reaction mechanism at a molecular level. rsc.org

For reactions involving substituted benzaldehydes, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the benzene ring, computational studies can predict the most likely reaction pathway and explain the observed regioselectivity. mdpi.comresearchgate.net For instance, DFT calculations can be used to model the attack of a nucleophile on the carbonyl carbon of this compound, helping to understand how the chloro and fluoro substituents affect the reactivity of the aldehyde group. Similarly, the directing effects of the substituents in electrophilic aromatic substitution reactions can be rationalized by examining the charge distribution and orbital coefficients of the aromatic ring. mdpi.com

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis and reaction pathway mapping are powerful computational tools used to elucidate the mechanisms of chemical reactions. For this compound, these studies would investigate the energy barriers and intermediate structures involved in its various transformations. For instance, in reactions involving nucleophilic substitution or condensation, theoretical calculations can identify the most energetically favorable routes.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | This compound + Nu⁻ | Intermediate | 15.2 |

| Proton Transfer | Intermediate + H⁺ | Final Product | 5.8 |